Stereochemical Integrity: Defined Optical Rotation Distinguishes L-Enantiomer from its D-Counterpart
The target compound, Boc-L-allylglycine, exhibits a specific optical rotation of +9.5° to +12.5° (c=1, CH3OH), which is a direct measure of its (S)-configuration and chiral purity . This value is distinct from and opposite in sign to the optical rotation of its enantiomer, (R)-N-Boc-allylglycine, which has a reported range of -9.5° to -12.5° under identical conditions . This quantification ensures procurement of the correct stereoisomer for asymmetric applications.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +9.5° to +12.5° (c=1, CH3OH) |
| Comparator Or Baseline | (R)-N-Boc-allylglycine: -9.5° to -12.5° (c=1, CH3OH) |
| Quantified Difference | Opposite sign, magnitude 9.5-12.5 degrees |
| Conditions | 20°C, 589 nm, c=1 in methanol |
Why This Matters
Ensuring the correct chirality is fundamental in drug discovery and chemical biology, as the wrong enantiomer can lack desired biological activity or cause off-target effects.
